Researchers are still investigating the exact mechanisms by which eluxadoline works to alleviate IBS-D symptoms. While its approval is based on its ability to slow down gut motility and improve stool consistency, the specific pathways involved are still being explored. Studies are looking at how eluxadoline interacts with different receptors in the gut and how it affects nerve signaling. )
There is ongoing research to determine if eluxadoline could be beneficial in treating other gastrointestinal conditions beyond IBS-D, such as ulcerative colitis and chronic constipation. These studies are still in the early stages, and more research is needed to determine the effectiveness and safety of eluxadoline for these conditions. )